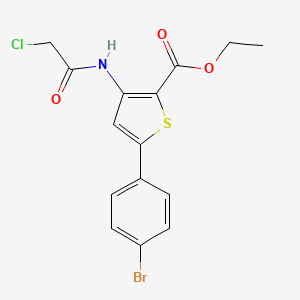

Ethyl 5-(4-bromophenyl)-3-(2-chloroacetamido)thiophene-2-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 5-(4-bromophenyl)-3-[(2-chloroacetyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrClNO3S/c1-2-21-15(20)14-11(18-13(19)8-17)7-12(22-14)9-3-5-10(16)6-4-9/h3-7H,2,8H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULNJCFWJGVJBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Br)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Ethyl 5-(4-bromophenyl)-3-(2-chloroacetamido)thiophene-2-carboxylate (CAS Number: 338956-07-3) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antioxidant research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 402.69 g/mol. The compound features a thiophene ring substituted with a bromophenyl group and a chloroacetamido moiety, which contribute to its biological properties.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial efficacy of this compound against various bacterial strains. The following table summarizes the antibacterial activity reported:

| Bacterial Strain | MIC (mg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 40.0 | Comparable to ampicillin |

| Bacillus subtilis | 38.0 | Comparable to ampicillin |

| Escherichia coli | 64.0 | Lower than ampicillin |

| Pseudomonas aeruginosa | 86.9 | Higher than ampicillin |

These results indicate that this compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria, which is often attributed to the presence of the bromophenyl and chloroacetamido substituents that enhance membrane permeability and interaction with bacterial targets .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using the ABTS assay, which measures the ability to scavenge free radicals. The results are as follows:

| Compound | % Inhibition | Reference |

|---|---|---|

| This compound | 62.0 | Ascorbic acid (88.44%) |

| Other derivatives (7a-c) | 46.9 - 54.9 | Varies by structure |

The compound exhibited significant inhibition activity, suggesting its potential as an antioxidant agent comparable to established antioxidants like ascorbic acid .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interaction mechanisms between this compound and target proteins. The docking results indicate strong binding affinities with various enzymes, suggesting that structural modifications could enhance its biological activity further .

Case Studies

- Antimicrobial Efficacy Against Resistant Strains : In a study focusing on multidrug-resistant strains, this compound demonstrated superior activity against Staphylococcus aureus and Pseudomonas aeruginosa, highlighting its potential as a lead compound for developing new antibiotics .

- Antioxidant Profiling : Another investigation assessed the antioxidant capacity of this compound in cellular models, revealing protective effects against oxidative stress-induced damage in human cell lines, further supporting its therapeutic potential in oxidative stress-related diseases .

Aplicaciones Científicas De Investigación

Antioxidant Activity

Research has indicated that derivatives of thiophene compounds exhibit significant antioxidant properties. For instance, studies have shown that certain thiophene derivatives can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity of ethyl 5-(4-bromophenyl)-3-(2-chloroacetamido)thiophene-2-carboxylate could be evaluated using methods such as DPPH radical scavenging assays and ABTS assays .

Antibacterial Activity

This compound has been tested for antibacterial efficacy against various pathogens. The compound demonstrated potent activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study 1: Antimicrobial Evaluation

A study conducted on thiophene derivatives including this compound revealed promising antibacterial activity. The compounds were subjected to minimum inhibitory concentration (MIC) tests against several bacterial strains. The results indicated that modifications in the thiophene ring significantly influenced antibacterial potency, suggesting a structure-activity relationship (SAR) that could guide future drug design .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | 12.5 | Staphylococcus aureus |

| Another Thiophene Derivative | 6.25 | Bacillus subtilis |

Case Study 2: Antioxidant Properties

In another investigation focusing on the antioxidant capabilities of thiophene derivatives, this compound was found to exhibit significant free radical scavenging activity. The study utilized DPPH and ABTS assays to quantify antioxidant capacity, revealing that this compound could potentially serve as a therapeutic agent against oxidative stress-related conditions .

Potential Applications

Given its biological activities, this compound has several potential applications:

- Pharmaceutical Development : Its antibacterial and antioxidant properties make it a candidate for developing new antibiotics or antioxidants.

- Material Science : Thiophene derivatives are often explored in organic electronics due to their conductive properties, making this compound relevant in material science research.

Comparación Con Compuestos Similares

Key Observations :

- Halogen Effects: The bromine atom in the target compound increases its molecular weight significantly compared to chloro- and fluoro-substituted analogues.

- Electronic Properties : The electron-withdrawing nature of halogens (Br > Cl > F) could modulate the electronic environment of the thiophene ring, affecting reactivity in further synthetic modifications or interactions with biological targets.

Anti-Inflammatory Activity

- 1,3,4-Oxadiazole Analogues : Compounds such as 1-(4-bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIa) and 1-(4-bromophenyl)-3-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIb) demonstrated 59.5% and 61.9% inhibition of carrageenan-induced paw edema in rats at 100 mg/kg, comparable to indomethacin (64.3%) **.

- Toxicity Profile : These bromophenyl-containing oxadiazoles exhibited lower severity indices (SI = 0.75–0.83) than the reference drug indomethacin (SI = 2.67), suggesting reduced toxicity .

Implications for Thiophene Derivatives : Though the target compound’s thiophene core differs from oxadiazoles, the presence of a 4-bromophenyl group aligns with trends in anti-inflammatory potency. The chloroacetamido group may further enhance activity through hydrogen bonding or covalent interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 5-(4-bromophenyl)-3-(2-chloroacetamido)thiophene-2-carboxylate?

- Methodology :

- Step 1 : Start with ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate. Suspend the compound in absolute ethanol, saturate with dry HCl, and reflux for 2 hours to form the ester .

- Step 2 : React the intermediate with thiophosgene (or 2-chloroacetyl chloride) in dry chloroform under reflux for 6–8 hours. Monitor completion via TLC. Evaporate the solvent and recrystallize the product from ethanol .

- Key considerations : Ensure anhydrous conditions to avoid hydrolysis of the chloroacetamido group. Use inert gas purging for moisture-sensitive steps .

Q. How is the compound characterized structurally, and what spectroscopic techniques are essential?

- Methodology :

- NMR : Use and NMR to confirm the presence of the bromophenyl group (δ ~7.5–7.8 ppm for aromatic protons), chloroacetamido NH (δ ~10–11 ppm), and ester carbonyl (δ ~165–170 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H] ~425–430 Da). Look for isotopic patterns consistent with bromine (1:1 ratio for /) .

- Elemental analysis : Verify C, H, N, S, and Br percentages within ±0.4% of theoretical values .

Q. What pharmacological assays are suitable for evaluating biological activity?

- Methodology :

- Anti-inflammatory screening : Use carrageenan-induced paw edema in rodent models. Administer the compound orally (50–100 mg/kg) and measure edema inhibition over 6 hours. Compare to indomethacin as a reference .

- Analgesic activity : Employ the hot-plate test or acetic acid writhing assay. Calculate % inhibition of writhing or latency time changes .

- Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK293) to determine IC values. Use concentrations ≤100 µM to avoid nonspecific toxicity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

- Methodology :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation from ethanol/dichloromethane. Collect data using Mo-Kα radiation (λ = 0.71073 Å). Refine structures with SHELXL-2018, focusing on anisotropic displacement parameters for Br and Cl atoms .

- Puckering analysis : For the thiophene ring, apply Cremer-Pople parameters to quantify deviations from planarity. Calculate puckering amplitude () and phase angle () using Mercury software .

- Validation : Cross-check with PLATON (ADDSYM) to detect missed symmetry or twinning .

Q. How do reaction conditions influence the formation of byproducts during synthesis?

- Methodology :

- Byproduct identification : Use HPLC-MS (C18 column, acetonitrile/water gradient) to detect impurities. Common byproducts include hydrolyzed esters (e.g., carboxylic acid derivatives) or dimerized thiophenes .

- Optimization : Vary solvent (DMF vs. chloroform), temperature (reflux vs. RT), and stoichiometry (1:1 vs. 1.2 equivalents of thiophosgene). Monitor yields and purity via NMR integration .

- Mechanistic insights : DFT calculations (Gaussian 16) can model transition states for chloroacetylation, identifying energy barriers for competing pathways .

Q. How can RP-HPLC methods be validated for stability studies of this compound?

- Methodology :

- Column : C18 (250 × 4.6 mm, 5 µm).

- Mobile phase : Acetonitrile:water (70:30 v/v) with 0.1% trifluoroacetic acid.

- Validation parameters :

- Linearity : 5–200 µg/mL (R ≥0.999).

- Precision : Intraday/interday RSD ≤2%.

- LOD/LOQ : 0.5 µg/mL and 1.5 µg/mL, respectively .

- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and thermal (60°C) conditions. Monitor degradation products at 254 nm .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of structurally similar thiophene derivatives?

- Case study : Compound IIIa (1-(4-bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one) showed 59.5% edema inhibition, but analogous thiophenes in displayed lower activity.

- Resolution :

- Structural comparison : Overlay 3D models (Mercury) to assess steric/electronic differences. The chloroacetamido group in the target compound may enhance H-bonding vs. oxadiazole derivatives .

- Assay variability : Standardize protocols (e.g., animal strain, dose timing). Re-evaluate using a shared reference compound (e.g., indomethacin) across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.